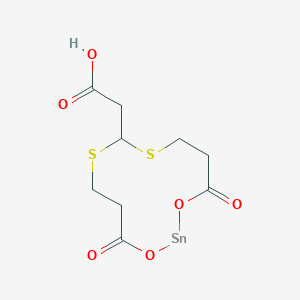
(4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)acetic acid is a complex organotin compound with the molecular formula C₉H₁₄O₆S₂Sn . This compound is characterized by its unique structure, which includes a stannacyclododecane ring system with multiple functional groups, including oxo, dioxo, and dithia groups. The presence of tin (Sn) in its structure makes it an interesting subject for research in various fields, including chemistry, biology, and materials science.
準備方法
The synthesis of (4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)acetic acid involves several steps. One common synthetic route includes the reaction of a suitable dithiol with a tin-containing precursor under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the stannacyclododecane ring. The reaction conditions, including temperature and pH, must be carefully monitored to ensure the desired product is obtained .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis
化学反応の分析
(4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form higher oxidation state derivatives, which may exhibit different chemical and physical properties.
Reduction: Reduction reactions can lead to the formation of lower oxidation state derivatives, potentially altering the compound’s reactivity and stability.
Substitution: Substitution reactions can occur at various positions within the molecule, leading to the formation of new derivatives with modified functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
科学的研究の応用
(4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)acetic acid has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity.
Biology: Research in biology focuses on the potential biological activity of the compound, including its interactions with enzymes and other biomolecules.
Medicine: The compound’s potential medicinal properties are of interest, particularly in the context of its interactions with biological targets.
Industry: In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to metal ions and other biomolecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
(4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)acetic acid can be compared with other similar compounds, such as:
(4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)propionic acid: This compound has a similar structure but with a propionic acid group instead of an acetic acid group.
(4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)butyric acid: This compound features a butyric acid group, providing different chemical and physical properties.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its applications in various fields highlight its versatility and potential for further research and development.
特性
CAS番号 |
28270-84-0 |
|---|---|
分子式 |
C9H12O6S2Sn |
分子量 |
399.0 g/mol |
IUPAC名 |
2-(4,12-dioxo-1,3-dioxa-7,9-dithia-2λ2-stannacyclododec-8-yl)acetic acid |
InChI |
InChI=1S/C9H14O6S2.Sn/c10-6(11)1-3-16-9(5-8(14)15)17-4-2-7(12)13;/h9H,1-5H2,(H,10,11)(H,12,13)(H,14,15);/q;+2/p-2 |
InChIキー |
VPZWMICZJMKPPB-UHFFFAOYSA-L |
正規SMILES |
C1CSC(SCCC(=O)O[Sn]OC1=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


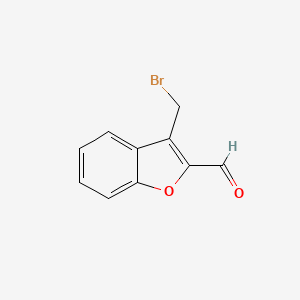
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)

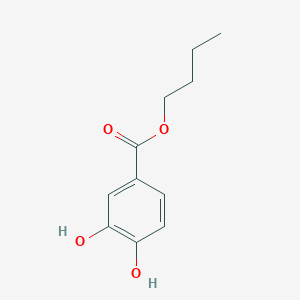
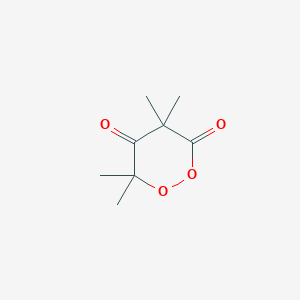
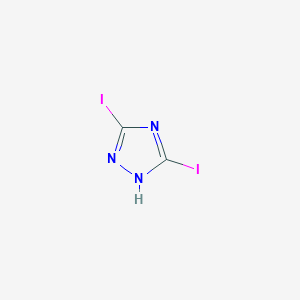
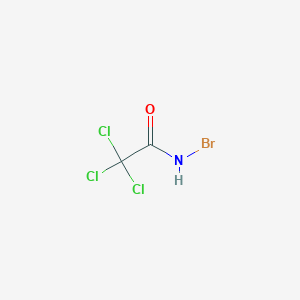
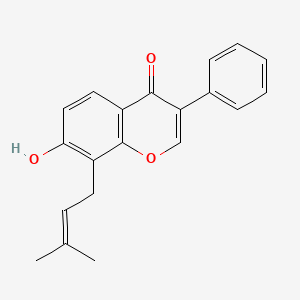
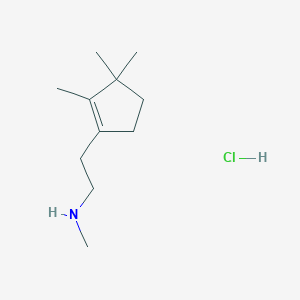

![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)
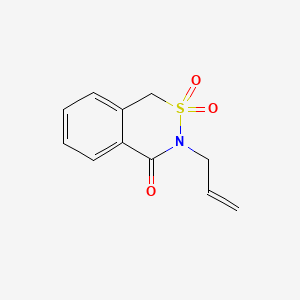
![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)

